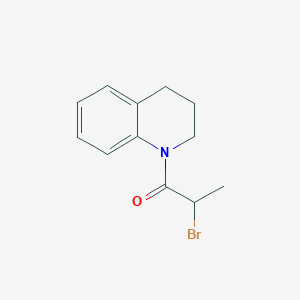

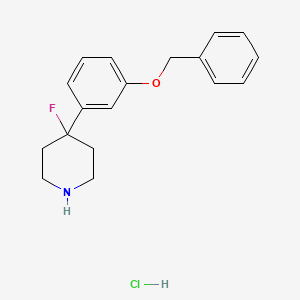

4-(3-benzyloxyphenyl)-4-fluoropiperidine Hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of “4-Benzyloxyphenylacetic acid” involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The molecular structure of these compounds can be complex. For example, “4-Benzyloxyphenylacetic acid” has a molecular formula of C15H14O3 and a molecular weight of 242.274 . The boron atom in these compounds is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a common chemical reaction involving organoboron compounds. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For instance, “4-Benzyloxyphenylacetic acid” is a solid with a light brown color . It has a melting point of 119°C to 121°C and a formula weight of 242.28 .Scientific Research Applications

Fluorescence Probes for Detecting Reactive Oxygen Species : Fluorescent probes such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) have been developed to detect highly reactive oxygen species (hROS) like hydroxyl radicals and hypochlorite. These probes have applications in studying the roles of hROS in biological and chemical systems (Setsukinai et al., 2003).

Fluorescent Probes Sensing pH and Metal Cations : Compounds like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole have been applied as fluorescent probes for sensing magnesium and zinc cations, as well as pH changes. These fluorophores exhibit high sensitivity to pH and selectivity in metal cations, attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Intracellular Calcium Activity : Substituted 1,4-benzoxazines with an amino side chain, some of which possess a homoveratrylamino moiety, have shown moderate activity on intracellular calcium. These compounds are of interest for their potential intracellular calcium activity, which is crucial in various biological processes (Bourlot et al., 1998).

Detection of Singlet Oxygen : A fluorescein-based probe designed for detecting singlet oxygen (1O2) has been developed, highlighting the potential for fluorescein derivatives in creating functional fluorescence probes for detecting specific biomolecules. This research aids in understanding the fluorescence properties of fluorescein derivatives and their applications in biological systems (Tanaka et al., 2001).

Safety And Hazards

properties

IUPAC Name |

4-fluoro-4-(3-phenylmethoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO.ClH/c19-18(9-11-20-12-10-18)16-7-4-8-17(13-16)21-14-15-5-2-1-3-6-15;/h1-8,13,20H,9-12,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMOHUREDJOKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC(=CC=C2)OCC3=CC=CC=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-benzyloxyphenyl)-4-fluoropiperidine Hydrochloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B1532546.png)

![2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride](/img/structure/B1532548.png)

![3-[1-(Methylsulfanyl)ethyl]aniline](/img/structure/B1532549.png)